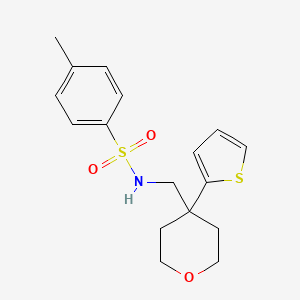
4-methyl-N-((4-(thiophen-2-yl)tetrahydro-2H-pyran-4-yl)methyl)benzenesulfonamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-methyl-N-((4-(thiophen-2-yl)tetrahydro-2H-pyran-4-yl)methyl)benzenesulfonamide is a complex organic compound that features a combination of aromatic and heterocyclic structures
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-methyl-N-((4-(thiophen-2-yl)tetrahydro-2H-pyran-4-yl)methyl)benzenesulfonamide typically involves multiple steps, starting with the preparation of the core tetrahydropyran and thiophene units. The tetrahydropyran ring can be synthesized through hydrogenation of dihydropyran using Raney nickel as a catalyst . The thiophene ring is often introduced via a condensation reaction involving sulfur and an α-methylene carbonyl compound .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and the implementation of purification techniques such as recrystallization or chromatography.
化学反应分析
Types of Reactions
4-methyl-N-((4-(thiophen-2-yl)tetrahydro-2H-pyran-4-yl)methyl)benzenesulfonamide can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The sulfonamide group can be reduced to an amine.
Substitution: Electrophilic substitution reactions can occur on the aromatic ring.
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and electrophiles such as halogens for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring can yield thiophene sulfoxide or thiophene sulfone, while reduction of the sulfonamide group can produce the corresponding amine.
科学研究应用
4-methyl-N-((4-(thiophen-2-yl)tetrahydro-2H-pyran-4-yl)methyl)benzenesulfonamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Medicine: Investigated for its potential as a pharmaceutical intermediate or active ingredient.
作用机制
The mechanism of action of 4-methyl-N-((4-(thiophen-2-yl)tetrahydro-2H-pyran-4-yl)methyl)benzenesulfonamide involves its interaction with specific molecular targets. The sulfonamide group can form hydrogen bonds with biological molecules, potentially inhibiting enzyme activity or altering protein function. The thiophene and tetrahydropyran rings contribute to the compound’s overall stability and reactivity, allowing it to participate in various biochemical pathways.
相似化合物的比较
Similar Compounds
Thiophene derivatives: Known for their applications in medicinal chemistry and material science.
Tetrahydropyran derivatives: Commonly used as protecting groups in organic synthesis.
Uniqueness
4-methyl-N-((4-(thiophen-2-yl)tetrahydro-2H-pyran-4-yl)methyl)benzenesulfonamide is unique due to its combination of a sulfonamide group with both thiophene and tetrahydropyran rings
生物活性
The compound 4-methyl-N-((4-(thiophen-2-yl)tetrahydro-2H-pyran-4-yl)methyl)benzenesulfonamide is a sulfonamide derivative that has garnered interest in medicinal chemistry due to its potential biological activities. Sulfonamides, historically recognized for their antibacterial properties, have also demonstrated a range of biological activities, including anticancer and anti-inflammatory effects. This article aims to explore the biological activity of this specific compound, drawing on diverse research findings and case studies.
Chemical Structure and Properties
The molecular formula of this compound is C18H23N1O2S1, with a molecular weight of approximately 337.44 g/mol. The structure features a benzenesulfonamide moiety, which is significant for its biological interactions.
Antitumor Activity
Research has indicated that sulfonamides exhibit notable antitumor properties. For instance, compounds structurally similar to this compound have been tested for their in vitro and in vivo antitumor activities. A study demonstrated that certain sulfonamide derivatives inhibited the growth of cancer cell lines by inducing apoptosis and inhibiting cell proliferation pathways .
The mechanism by which sulfonamides exert their biological effects often involves the inhibition of specific enzymes or pathways. For example, sulfonamides are known to inhibit dihydropteroate synthase (DHPS), an enzyme critical in folate synthesis, thereby disrupting DNA synthesis in rapidly dividing cells such as those found in tumors .
Case Studies
- In Vitro Studies : A series of experiments conducted on various cancer cell lines revealed that the introduction of the thiophene moiety enhanced the cytotoxicity of the sulfonamide compound. The results showed a significant reduction in cell viability at micromolar concentrations, indicating a promising lead for further development .
- In Vivo Studies : Animal models treated with this compound exhibited reduced tumor growth compared to control groups. The studies highlighted the compound's ability to penetrate tissues effectively and its favorable pharmacokinetic profile, which supports its potential as an anticancer agent .
Comparative Analysis
To better understand the efficacy of this compound, a comparative analysis with other known sulfonamides is essential:
属性
IUPAC Name |
4-methyl-N-[(4-thiophen-2-yloxan-4-yl)methyl]benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21NO3S2/c1-14-4-6-15(7-5-14)23(19,20)18-13-17(8-10-21-11-9-17)16-3-2-12-22-16/h2-7,12,18H,8-11,13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HHCQKXJRZZZTOK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NCC2(CCOCC2)C3=CC=CS3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21NO3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














